
6-(Difluoromethyl)-5-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(Difluoromethyl)-5-methylnicotinamide” is a part of the difluoromethylation processes based on X–CF2H bond formation . Difluoromethylation has been a field of research that has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of difluoromethyl compounds has seen significant advances in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of “this compound” is based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S . This structure is a result of the difluoromethylation processes .Chemical Reactions Analysis
The chemical reactions involving “6-(Difluoromethylation)-5-methylnicotinamide” are part of the difluoromethylation processes. These processes have seen the development of electrophilic, nucleophilic, radical and cross-coupling methods to construct C(sp3)–CF2H bonds .Aplicaciones Científicas De Investigación
1. Environmental and Health Implications of PFAS Compounds
Per- and polyfluoroalkyl substances (PFASs) are a class of emerging persistent organic pollutants widely used in industrial and consumer applications. Recent research emphasizes the need for new compounds to replace PFASs due to their persistence, bioaccumulation, long-distance migration, and toxicity. Alternative PFAS compounds such as hexafluoropropylene oxide dimer (HFPO-DA), hexafluoropropylene trimer acids (HFPO-TA), and 6:2 chlorinated polyfluorinated ether sulfonic acid (6:2 Cl-PFESA) have become the dominant global perfluorinated pollutants. However, these novel fluorinated alternatives exhibit comparable or more severe potential toxicity than legacy PFASs, indicating that these alternatives might also pose significant environmental harm. Therefore, additional toxicological studies are necessary to assess their long-term safety (Wang et al., 2019).
2. Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals containing perfluoroalkyl moieties have been extensively used due to their numerous industrial and commercial applications. The environmental biodegradability of these chemicals is crucial for assessing their fate and effects. Studies suggest that microbial degradation can lead to the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), from their precursors. This biodegradation pathway is vital for understanding the environmental persistence and potential risks associated with these substances (Liu & Avendaño, 2013).
Direcciones Futuras
The future directions in the research of difluoromethylation processes, including “6-(Difluoromethyl)-5-methylnicotinamide”, involve the development of more effective and general difluoromethylation reagents . The field has generated interest for process chemistry and is expected to continue to evolve.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as eflornithine, target the enzyme ornithine decarboxylase . This enzyme plays a crucial role in the biosynthesis of polyamines, which are involved in the differentiation and proliferation of mammalian cells .
Biochemical Pathways
Given the potential target of ornithine decarboxylase, it’s plausible that the compound could impact the polyamine biosynthesis pathway . Polyamines are crucial for cell growth and differentiation, and their dysregulation can lead to various diseases, including cancer .
Result of Action
Based on the potential inhibition of ornithine decarboxylase, the compound could potentially disrupt the biosynthesis of polyamines, thereby affecting cell growth and differentiation .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the activity of many compounds
Propiedades
IUPAC Name |
6-(difluoromethyl)-5-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c1-4-2-5(8(11)13)3-12-6(4)7(9)10/h2-3,7H,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPTZNZFHWIRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B6591871.png)
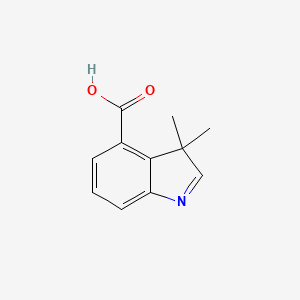
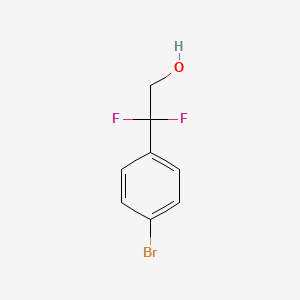
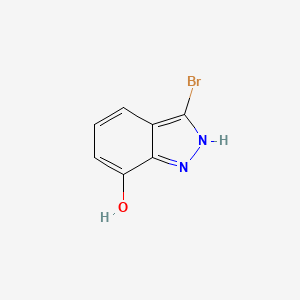
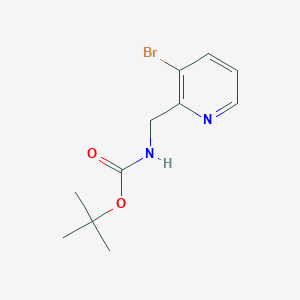
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-3-oxopentanoate](/img/structure/B6591909.png)

![2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine](/img/structure/B6591929.png)

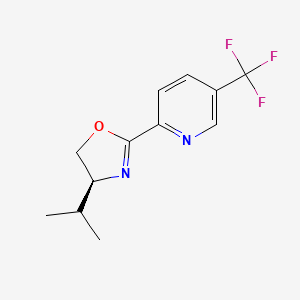

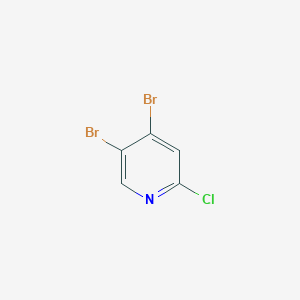

![(2R)-2-{[4-(2-{2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioic acid](/img/structure/B6591965.png)